N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide is a synthetic compound known for its complex structure and multifaceted applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step reaction pathway, beginning with the formation of the core naphthalene structure, followed by the introduction of the benzo[d]thiazole moiety. These steps usually require specific conditions such as controlled temperatures, the presence of catalysts, and specific solvents to ensure the correct formation of the chemical bonds.
Industrial Production Methods: : In an industrial setting, the production of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide would likely involve the use of large-scale reactors, advanced purification techniques, and rigorous quality control to maintain consistency and purity. This might involve the utilization of automated systems to monitor reaction conditions and to optimize yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might affect the aromatic rings or the sulfonamide group, resulting in the formation of less oxidized species.
Substitution: : Various substitution reactions can occur, particularly at the aromatic rings or at positions adjacent to the thiazole and naphthalene moieties.
Common Reagents and Conditions
Oxidizing Agents: : Agents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reducing Agents: : Common reducing agents might include lithium aluminum hydride or sodium borohydride.
Catalysts: : The use of catalysts like palladium on carbon or platinum can facilitate certain reactions.
Major Products: : The major products of these reactions depend on the specific conditions and reagents used but might include derivatives with modified aromatic structures, altered sulfonamide functionalities, or various intermediate species useful for further chemical synthesis.
Scientific Research Applications
Chemistry: : In chemistry, this compound is valuable for studying reaction mechanisms, particularly those involving aromatic substitution and redox processes. It can serve as a model compound for developing new synthetic methodologies.
Biology: : Biologically, it may be investigated for its potential bioactivity, including antimicrobial or antifungal properties due to its complex molecular structure and possible interaction with biological targets.
Medicine: : In medicine, derivatives of this compound could be explored for therapeutic potential, particularly in designing drugs with specific activities related to its sulfonamide group and aromatic moieties.
Industry: : Industrially, it might be used in the development of new materials, such as dyes, pigments, or as intermediates in the synthesis of more complex molecules with specific functionalities.
Mechanism of Action
The precise mechanism of action of this compound would depend on its interaction with specific molecular targets. Generally, it could exert its effects through:
Binding to enzyme active sites or receptor proteins, thereby inhibiting or modifying their activity.
Disrupting cell membrane integrity or function if it possesses amphipathic properties.
Interfering with DNA or RNA synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
When compared to similar compounds, N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide stands out due to its unique combination of a benzo[d]thiazole ring and a naphthalene core, each contributing distinct chemical properties.
Similar Compounds
N-(benzo[d]thiazol-2-yl)-1-naphthylamine: : Differing in the substitution pattern and specific functional groups.
N-(4-hydroxyphenyl)-2-naphthylamine: : Another compound with a naphthalene structure but lacking the sulfonamide and benzo[d]thiazole moieties.
2,5-Dichlorobenzenesulfonamide derivatives: : Compounds that share the sulfonamide group but have different aromatic substitutions.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-2,5-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2O3S3/c24-13-9-10-16(25)21(11-13)33(29,30)27-18-12-20(22(28)15-6-2-1-5-14(15)18)32-23-26-17-7-3-4-8-19(17)31-23/h1-12,27-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHCSBIUXBQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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